(4-Cyclohexylpiperazin-1-yl)(4-fluorophenyl)methanone
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Overview
Description
(4-Cyclohexylpiperazino)(4-fluorophenyl)methanone is a chemical compound that belongs to the class of benzhydryl piperazine analogs. It has been studied for its potential to develop peripherally active CB1 inverse agonists with fewer side effects compared to first-generation CB1 inverse agonists .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-cyclohexylpiperazino)(4-fluorophenyl)methanone typically involves the reaction of 1-bis(4-fluorophenyl)methyl piperazine with cyclohexyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme is as follows:
Starting Materials: 1-bis(4-fluorophenyl)methyl piperazine and cyclohexyl isocyanate.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Purification: The product is purified using standard techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of (4-cyclohexylpiperazino)(4-fluorophenyl)methanone may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products .
Chemical Reactions Analysis
Types of Reactions
(4-Cyclohexylpiperazino)(4-fluorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the phenyl ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine or phenyl derivatives.
Scientific Research Applications
(4-Cyclohexylpiperazino)(4-fluorophenyl)methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-cyclohexylpiperazino)(4-fluorophenyl)methanone involves its binding to the CB1 receptor. As an inverse agonist, it binds to the receptor and induces a conformational change that reduces the receptor’s basal activity . This results in decreased signaling through the CB1 receptor pathway, which can have therapeutic effects in conditions such as obesity .
Comparison with Similar Compounds
Similar Compounds
Rimonabant (SR141716A): A first-generation CB1 inverse agonist with high central activity and psychiatric side effects.
Otenabant: Another CB1 inverse agonist with similar properties to rimonabant.
Taranabant: A CB1 inverse agonist with central activity and side effects.
Uniqueness
(4-Cyclohexylpiperazino)(4-fluorophenyl)methanone is unique due to its chemical scaffold, which is distinct from the first-generation CB1 inverse agonists. This structural difference offers the potential for developing peripherally active CB1 inverse agonists with fewer central side effects .
Properties
Molecular Formula |
C17H23FN2O |
---|---|
Molecular Weight |
290.38 g/mol |
IUPAC Name |
(4-cyclohexylpiperazin-1-yl)-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C17H23FN2O/c18-15-8-6-14(7-9-15)17(21)20-12-10-19(11-13-20)16-4-2-1-3-5-16/h6-9,16H,1-5,10-13H2 |
InChI Key |
PLSWPJKHMHFEIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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